molecular formula C10H12BrN4O8P B12927706 8-Bromoinosine 5'-(dihydrogen phosphate) CAS No. 75204-33-0

8-Bromoinosine 5'-(dihydrogen phosphate)

Cat. No.: B12927706
CAS No.: 75204-33-0
M. Wt: 427.10 g/mol
InChI Key: DAKIWOGVDCFLAA-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromoinosine 5'-(dihydrogen phosphate) is a nucleoside monophosphate derivative characterized by a hypoxanthine base modified with a bromine atom at the 8-position, linked to a ribose sugar and a dihydrogen phosphate group at the 5'-position. This compound is structurally analogous to naturally occurring inosine monophosphate (IMP) but features enhanced stability and reactivity due to the bromine substitution. The 8-bromo modification sterically and electronically alters the purine ring, influencing its interactions with enzymes and nucleic acids . It is primarily utilized in biochemical research as a stable mimic of nucleotides, particularly in studies involving cyclic nucleotide analogs and enzyme inhibition assays .

Properties

CAS No.

75204-33-0

Molecular Formula

C10H12BrN4O8P

Molecular Weight

427.10 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H12BrN4O8P/c11-10-14-4-7(12-2-13-8(4)18)15(10)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,12,13,18)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1

InChI Key

DAKIWOGVDCFLAA-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)Br

Canonical SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)COP(=O)(O)O)O)O)Br

Origin of Product

United States

Biological Activity

8-Bromoinosine 5'-(dihydrogen phosphate) (8-Br-IMP) is a halogenated derivative of inosine monophosphate (IMP), a nucleotide that plays a crucial role in purine metabolism. The introduction of bromine into its structure alters its biological activity, making it a compound of interest in various biochemical and pharmacological studies.

  • Molecular Formula : C10H11BrN4O5P
  • Molecular Weight : 348.09 g/mol
  • CAS Number : 55627-73-1

The biological activity of 8-Br-IMP can be attributed to its interaction with purinergic receptors and its role in modulating nucleotide metabolism. It is known to act as a substrate for enzymes involved in nucleotide synthesis and degradation, influencing pathways such as:

  • Purine Metabolism : It may inhibit or activate specific enzymes, altering the levels of purine nucleotides.
  • Signal Transduction : As a purinergic signaling molecule, it can affect cellular responses by binding to purinergic receptors.

Biological Activities

Research indicates that 8-Br-IMP exhibits several biological activities, including:

  • Antitumor Activity : Studies have shown that 8-Br-IMP can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anti-cancer agent. For instance, it has been investigated in the context of leukemia and solid tumors, where it induces apoptosis in malignant cells.
  • Immunomodulatory Effects : The compound has been reported to modulate immune responses, potentially enhancing the activity of immune cells such as lymphocytes . This effect may be beneficial in therapeutic strategies for immune-related disorders.
  • Neuroprotective Properties : Preliminary studies suggest that 8-Br-IMP may protect neuronal cells from oxidative stress, indicating a possible application in neurodegenerative diseases.

Case Study 1: Antitumor Activity

A study published in Cancer Research demonstrated that treatment with 8-Br-IMP resulted in a significant reduction in tumor size in xenograft models of human cancer. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Treatment GroupTumor Size Reduction (%)
Control0
Low Dose30
High Dose60

Case Study 2: Immunomodulation

Research conducted on mice showed that administration of 8-Br-IMP enhanced the proliferation of T-cells when stimulated with mitogens. This study highlighted its potential use as an adjuvant in vaccines.

GroupT-cell Proliferation (OD)
Control0.1
8-Br-IMP (1 µM)0.25
8-Br-IMP (10 µM)0.35

Comparative Analysis with Similar Compounds

A comparison between 8-Br-IMP and other related compounds reveals distinct differences in their biological activity profiles.

CompoundAntitumor ActivityImmunomodulatory EffectsNeuroprotective Effects
8-BromoinosineYesYesYes
InosineModerateNoLimited
GuanosineNoModerateYes

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 8-Bromoinosine 5'-(dihydrogen phosphate) and related compounds:

Compound Base Substituent Molecular Formula Molecular Weight Key Applications
8-Bromoinosine 5'-(dihydrogen phosphate) Hypoxanthine 8-Br, 5'-phosphate C₁₀H₁₃BrN₄O₈P ~443.1 g/mol Synthesis of cyclic nucleotide analogs; enzyme inhibition studies
8-Bromoguanosine 5'-monophosphate Guanine 8-Br, 5'-phosphate C₁₀H₁₃BrN₅O₈P 442.12 g/mol Protein kinase activation; RNA structure probing
8-Bromo-cAMP Adenine 8-Br, cyclic phosphate C₁₀H₁₂BrN₅O₆P 408.1 g/mol Cell signaling studies (PKA activation); membrane-permeable cAMP analog
2-Amino-8-bromo-guanosine Guanine 2-NH₂, 8-Br C₁₀H₁₂BrN₇O₅ 382.2 g/mol Antiviral research; altered base-pairing properties
6-Bromothymidine 5'-(dihydrogen phosphate) Thymine 6-Br, 5'-phosphate C₁₀H₁₄BrN₂O₈P 401.1 g/mol DNA damage studies; incorporation into oligonucleotides

Key Observations:

Base-Specific Effects: The hypoxanthine base in 8-Bromoinosine 5'-(dihydrogen phosphate) lacks the exocyclic amine present in adenine (8-Bromo-cAMP) and guanine (8-Bromoguanosine 5'-monophosphate), reducing its hydrogen-bonding capacity. This makes it less likely to participate in Watson-Crick base pairing but more resistant to deamination . The 8-bromo substitution in all compounds enhances steric bulk, stabilizing the syn conformation of the nucleoside and increasing resistance to enzymatic degradation .

Phosphate Group Variations: Cyclic phosphates (e.g., 8-Bromo-cAMP) are critical for binding to cyclic nucleotide-dependent kinases, whereas linear phosphates (e.g., 8-Bromoinosine 5'-(dihydrogen phosphate)) are used as substrates or inhibitors in phosphatase assays .

Biological Activity: 8-Bromoinosine 5'-(dihydrogen phosphate): Facilitates intramolecular cyclization reactions in synthetic pathways due to bromine-induced electron withdrawal, a feature absent in non-halogenated analogs . 8-Bromo-cAMP: Activates protein kinase A (PKA) at lower concentrations than cAMP, making it a potent tool for studying cAMP-dependent signaling . 2-Amino-8-bromo-guanosine: The 2-amino group enhances antiviral activity by mimicking adenine, disrupting viral replication .

Stability and Reactivity

  • The 8-bromo group in 8-Bromoinosine 5'-(dihydrogen phosphate) significantly accelerates intramolecular condensation reactions compared to non-brominated inosine derivatives.
  • In contrast, 8-Bromoguanosine 5'-monophosphate exhibits reduced solubility in aqueous buffers compared to its inosine analog, limiting its use in high-throughput assays .

Enzymatic Studies

8-Bromoinosine 5'-(dihydrogen phosphate) has been employed to synthesize stable mimics of cyclic ADP-ribose (cADPR), a Ca²⁺-mobilizing second messenger. The bromine atom facilitates cyclization by polarizing the purine ring, enhancing electrophilicity at the reactive phosphate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.